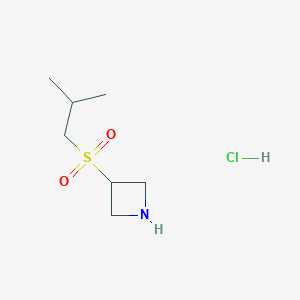

3-(Isobutylsulfonyl)azetidine

説明

“3-(Isobutylsulfonyl)azetidine” is a compound that is of interest to many researchers due to its unique properties and potential applications in various scientific fields. Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . They are building blocks for polyamines by anionic and cationic ring-opening polymerization .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Among the most important developments in the last years are: (1) invention of new [2+2] cycloaddition reactions for azetidine synthesis; (2) applications of metalated azetidines; (3) practical C(sp3)–H functionalization; (4) facile opening with carbon nucleophiles; (5) application of azetidines in polymer synthesis .Physical And Chemical Properties Analysis

Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . It has a ring strain of approx. 25.4 kcal/mol .科学的研究の応用

Synthesis and Reactivity

Azetidines, including 3-(Isobutylsulfonyl)azetidine, are an important class of compounds in synthetic chemistry. They are known for their versatility in peptidomimetic and nucleic acid chemistry and are considered excellent candidates for ring-opening and expansion reactions. Azetidines have shown potential in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions, emphasizing their reactivity and utility in synthetic strategies (Mehra, Lumb, Anand, & Kumar, 2017).

Novel Synthesis Methods

There has been development in the stereoselective synthesis of azetidines, like 3-(Isobutylsulfonyl)azetidine, through gold-catalyzed intermolecular oxidation of alkynes. This method, not found in nature, provides versatile substrates for synthesizing functionalized azetidines and offers new avenues for chemical synthesis (Ye, He, & Zhang, 2011).

Pharmacological Interest

Azetidines have been explored for their wide range of pharmacological activities, such as anticancer, antibacterial, and antiviral properties. They are emerging as valuable scaffolds in medicinal research due to their stability, rigidity, and biological properties. This highlights the potential of 3-(Isobutylsulfonyl)azetidine in various therapeutic applications (Parmar et al., 2021).

Chemical Space Exploration

The use of azetidines in drug discovery is highlighted by their ability to access under-explored chemical spaces. Methods like calcium(II)-catalyzed Friedel-Crafts reaction have been used to prepare 3,3-Diarylazetidines, which can be further derivatized into drug-like compounds. This demonstrates the significance of azetidines in expanding the boundaries of chemical and pharmaceutical research (Denis et al., 2018).

Novel Synthesis Techniques

Innovative techniques have been developed for the synthesis of azetidine-3-amines, which are frequently encountered in medicinal chemistry. These methods facilitate the introduction of azetidine groups in various compounds, indicating the growing importance of azetidines in contemporary chemical synthesis (Wang & Duncton, 2020).

Safety And Hazards

将来の方向性

Azetidines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . The recent advances on the polymerizations of aziridine and azetidine provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .

特性

IUPAC Name |

3-(2-methylpropylsulfonyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-6(2)5-11(9,10)7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMDRIZDRMLCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylpropanesulfonyl)azetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1403567.png)

![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1403579.png)